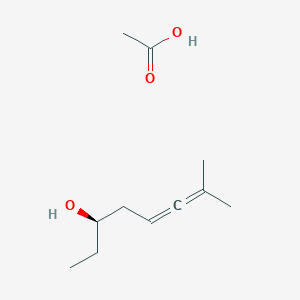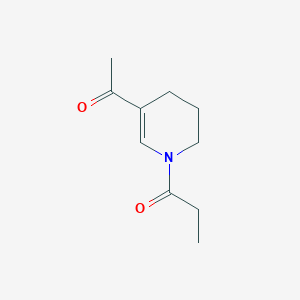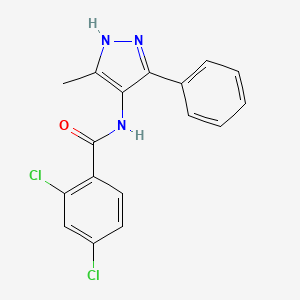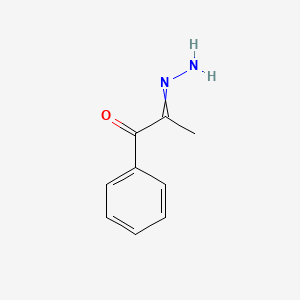
1,2-Propanedione, 1-phenyl-, 2-hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Propanedione, 1-phenyl-, 2-hydrazone is an organic compound with the molecular formula C9H10N2O It is a derivative of 1-phenyl-1,2-propanedione, where the carbonyl group at the second position is replaced by a hydrazone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Propanedione, 1-phenyl-, 2-hydrazone can be synthesized through the reaction of 1-phenyl-1,2-propanedione with hydrazine. The reaction typically involves mixing the diketone with hydrazine hydrate in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction proceeds via the formation of a hydrazone intermediate, which is then isolated and purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Propanedione, 1-phenyl-, 2-hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The hydrazone group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Oximes or nitriles.
Reduction: Amines.
Substitution: Various substituted hydrazones or hydrazides.
Aplicaciones Científicas De Investigación
1,2-Propanedione, 1-phenyl-, 2-hydrazone has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Studied for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,2-Propanedione, 1-phenyl-, 2-hydrazone involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage and apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
1-Phenyl-1,2-propanedione: The parent compound, which lacks the hydrazone group.
1-Phenyl-1,2-propanedione 2-oxime: An oxime derivative with different reactivity and applications.
1-Phenyl-1,2-propanedione 2-hydrazone: A closely related compound with similar properties.
Uniqueness
1,2-Propanedione, 1-phenyl-, 2-hydrazone is unique due to its hydrazone group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
811860-99-8 |
|---|---|
Fórmula molecular |
C9H10N2O |
Peso molecular |
162.19 g/mol |
Nombre IUPAC |
2-hydrazinylidene-1-phenylpropan-1-one |
InChI |
InChI=1S/C9H10N2O/c1-7(11-10)9(12)8-5-3-2-4-6-8/h2-6H,10H2,1H3 |
Clave InChI |
PFRFFNVMYANEHV-UHFFFAOYSA-N |
SMILES canónico |
CC(=NN)C(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




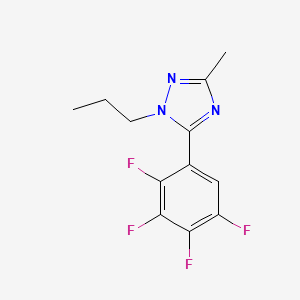
![3-[(2-chlorophenyl)amino]-4H-1,2,4-benzothiadiazin-5-ol 1,1-dioxide](/img/structure/B14205551.png)



![D-Leucyl-L-alanyl-N-[(2-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14205575.png)
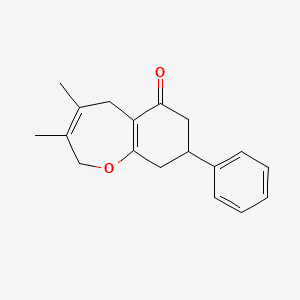
![3-[2-Phenyl-2-(phenylsulfanyl)ethenyl]pyridine](/img/structure/B14205587.png)
